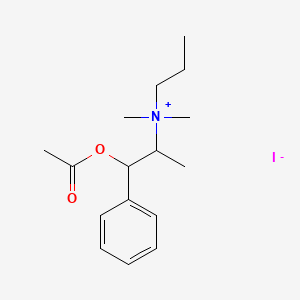

C16H26Ino2

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H26INO2 |

|---|---|

Molecular Weight |

391.29 g/mol |

IUPAC Name |

(1-acetyloxy-1-phenylpropan-2-yl)-dimethyl-propylazanium;iodide |

InChI |

InChI=1S/C16H26NO2.HI/c1-6-12-17(4,5)13(2)16(19-14(3)18)15-10-8-7-9-11-15;/h7-11,13,16H,6,12H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

IYUCUUTXFXBOHS-UHFFFAOYSA-M |

Canonical SMILES |

CCC[N+](C)(C)C(C)C(C1=CC=CC=C1)OC(=O)C.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

The Early History and Discovery of Larocaine: A Technical Overview

Introduction

Larocaine, known chemically as dimethocaine, emerged in the early 20th century as a synthetic local anesthetic.[1] Synthesized in 1930 by the Hoffmann-La Roche company, it was marketed under the trade name Larocaine and gained popularity in the United States during the 1930s for surgical applications, primarily in dentistry, ophthalmology, and otolaryngology.[1] Structurally, Larocaine is a p-aminobenzoic acid ester, bearing resemblance to procaine.[1] However, its clinical use was short-lived; by the 1940s, Larocaine was removed from the market due to its notable psychoactive effects and a significant risk of addiction.[1] This technical guide delves into the early history, discovery, and initial scientific evaluations of Larocaine, presenting the available data on its synthesis, pharmacological properties, and toxicological profile from its era of use.

Synthesis of Larocaine

A representative modern synthesis of Larocaine hydrochloride is as follows:

-

Preparation of Methylene Compound: 3,4-Dichlorobenzaldehyde and methylamine are reacted in tetrahydrofuran. The resulting mixture is treated with sodium hydroxide solution and heated. Filtration yields the methylene precursor.

-

Formation of Larocaine Hydrochloride: The methylene compound is dissolved in methanol, and hydrogen chloride gas is introduced while maintaining a controlled temperature. The reaction mixture is then concentrated to yield the solid Larocaine hydrochloride.

-

Purification: The crude product is further purified by dissolving it in chloroform and washing with an aqueous sodium hypochlorite solution to obtain the pure compound.

Below is a diagram illustrating a plausible synthetic pathway for Larocaine.

Early Pharmacological and Toxicological Assessments

Larocaine's primary pharmacological action is local anesthesia. However, its stimulant and addictive properties are attributed to its ability to inhibit the dopamine transporter (DAT), a mechanism it shares with cocaine.[1] This dual activity ultimately led to its clinical demise.

Physicochemical and Toxicological Data

The following tables summarize the known physicochemical properties and acute toxicity data for Larocaine, primarily from later studies that retrospectively examined the compound.

| Property | Value |

| IUPAC Name | (3-diethylamino-2,2-dimethylpropyl)-4-aminobenzoate |

| Molecular Formula | C16H26N2O2 |

| Molar Mass | 278.396 g·mol−1 |

| Melting Point | 48 to 51 °C (118 to 124 °F) |

| Boiling Point | 334 to 403 °C (633 to 757 °F) at 760 mmHg |

| Appearance | White powder |

Table 1: Physicochemical Properties of Dimethocaine.[1]

| Animal Model | Route of Administration | LD50 |

| Mouse | Intravenous | 40 mg/kg |

| Mouse | Subcutaneous | 380 mg/kg |

Table 2: Acute Toxicity (LD50) of Dimethocaine in Mice.[1]

Comparative Anesthetic Potency

Early clinical use of Larocaine was predicated on its efficacy as a local anesthetic. While specific quantitative comparisons from the 1930s are scarce in modern literature, later pharmacological comparisons have established a potency hierarchy among related local anesthetics.

| Anesthetic | Relative Potency |

| Cocaine | Most Potent |

| Dimethocaine (Larocaine) | ↓ |

| Tetracaine | ↓ |

| Procaine | ↓ |

| Chloroprocaine | Least Potent |

Table 3: Comparative Potency of Local Anesthetics as Dopaminergic Reuptake Inhibitors.[1]

Experimental Protocols of the Era

Rabbit Cornea Test for Local Anesthetic Potency

This was a common method for assessing the efficacy of topical anesthetics.

-

Animal Model: Healthy albino rabbits were typically used.

-

Procedure: A solution of the test anesthetic (e.g., Larocaine) was applied to the cornea of one eye, with the other eye serving as a control. The corneal reflex was tested periodically by touching the cornea with a fine, non-injurious object like a hair or a cotton wisp.

-

Endpoint: The onset of anesthesia was noted as the time to the abolition of the blink reflex. The duration of action was the time taken for the reflex to return to normal.

Acute Toxicity (LD50) Determination in Mice

The determination of the median lethal dose (LD50) was a standard procedure for assessing the acute toxicity of a new substance.

-

Animal Model: Mice were a common choice due to their small size and rapid breeding.

-

Procedure: Graded doses of the test substance were administered to different groups of animals, typically via subcutaneous or intravenous injection.

-

Observation: The animals were observed for a set period, and the number of fatalities in each dose group was recorded.

-

Calculation: The LD50, the dose at which 50% of the animals in a group died, was then calculated using various methods available at the time.

Mechanism of Action and Metabolic Pathways

Larocaine exerts its effects through two primary mechanisms: blockage of sodium channels, leading to local anesthesia, and inhibition of dopamine reuptake, resulting in central nervous system stimulation.

Dopamine Transporter Inhibition

The diagram below illustrates the signaling pathway associated with dopamine reuptake inhibition.

Metabolic Pathways

Studies in Wistar rats have elucidated the primary metabolic pathways of dimethocaine.[1] These involve a series of Phase I and Phase II reactions.

The main Phase I reactions are:

-

Ester hydrolysis

-

Deethylation

-

Hydroxylation of the aromatic system

The main Phase II reactions are:

-

N-acetylation

-

Glucuronidation

These reactions can also occur in combination.

Conclusion

The story of Larocaine is a notable chapter in the history of pharmacology and drug development. As one of the early synthetic local anesthetics, it represented a step away from naturally derived compounds like cocaine. However, its journey also highlighted the complex interplay between a drug's intended therapeutic effects and its unforeseen psychoactive properties. The eventual withdrawal of Larocaine from the market underscores the critical importance of comprehensive toxicological and pharmacological profiling in the development of new therapeutic agents. While no longer in clinical use, the study of Larocaine and its analogues continues to provide valuable insights for researchers in the fields of pharmacology and neuroscience.

References

An In-depth Technical Guide to the Physicochemical Properties of C16H26N2O2 (Dimethocaine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the molecular formula C16H26N2O2 is most commonly identified as Dimethocaine, also known by its former trade name Larocaine.[1] It is a synthetic aminoester local anesthetic, structurally related to procaine.[1] Historically used in dentistry and ophthalmology, Dimethocaine has gained attention in the scientific community for its stimulant properties, which are attributed to its activity as a dopamine reuptake inhibitor.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of Dimethocaine, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of Dimethocaine are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C16H26N2O2 | [1] |

| Molecular Weight | 278.40 g/mol | [1] |

| Appearance | White to pale orange/yellow crystalline powder | [2][3] |

| Melting Point | 53.0 to 57.0 °C | [3] |

| Boiling Point | 421.21 °C (rough estimate) | [2] |

| Density | 1.035 g/cm³ | [2] |

| Flash Point | 197.8 °C | [3] |

| Refractive Index | 1.5290 (estimate) | [2] |

Chemical and Pharmacokinetic Properties

| Property | Value | Source(s) |

| pKa | 10.08 ± 0.25 (Predicted) | [3] |

| LogP | 3.37480 (Predicted) | [3] |

| Solubility | ||

| in Ethanol | ~16 mg/mL (for hydrochloride salt) | |

| in DMSO | ~14 mg/mL (for hydrochloride salt) | |

| in Dimethyl Formamide | ~20 mg/mL (for hydrochloride salt) | |

| in PBS (pH 7.2) | ~10 mg/mL (for hydrochloride salt) | |

| in Water | Soluble (as hydrochloride salt) | [3] |

| in Ether | Practically insoluble | [3] |

Synthesis of Dimethocaine

Dimethocaine was first synthesized by Mannich and Wilder in 1932.[4] The synthesis involves a two-step process: the formation of the precursor amino alcohol followed by its esterification with a derivative of p-aminobenzoic acid.

Synthesis of 3-(diethylamino)-2,2-dimethyl-1-propanol

The precursor, 3-(diethylamino)-2,2-dimethyl-1-propanol, can be synthesized via the Mannich reaction. This involves the reaction of isobutyraldehyde with formaldehyde and diethylamine to form the Mannich base, which is then reduced to the corresponding amino alcohol.

Esterification

The final step is the esterification of 4-aminobenzoic acid with 3-(diethylamino)-2,2-dimethyl-1-propanol. This is typically achieved by reacting the acid chloride of a protected p-aminobenzoic acid (e.g., p-nitrobenzoyl chloride) with the amino alcohol, followed by reduction of the nitro group to an amine. An alternative route involves the direct esterification of p-aminobenzoic acid with the amino alcohol in the presence of an acid catalyst.

Synthesis workflow for Dimethocaine.

Experimental Protocols

The following sections detail the general experimental procedures for determining the key physicochemical properties of Dimethocaine.

Determination of Melting Point

The melting point of Dimethocaine can be determined using the capillary method. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. For a pure compound, this range is typically narrow.

Melting point determination workflow.

Determination of Boiling Point

The boiling point of liquid compounds is often determined by distillation. However, for a high-boiling point solid like Dimethocaine, a common method is the Thiele tube method. A small amount of the substance is placed in a fusion tube along with an inverted capillary tube. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil). The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

Determination of Solubility

The solubility of Dimethocaine hydrochloride in various solvents can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved Dimethocaine is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[5] A solution of Dimethocaine hydrochloride in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the titration curve.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[6] A solution of Dimethocaine is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is established, and the two phases are then separated. The concentration of Dimethocaine in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mechanism of Action: Dopamine Transporter Inhibition

Dimethocaine's primary pharmacological effect is the inhibition of the dopamine transporter (DAT).[7] The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates dopaminergic signaling. By binding to the DAT, Dimethocaine blocks this reuptake, leading to an increase in the extracellular concentration of dopamine and prolonged stimulation of postsynaptic dopamine receptors. This mechanism is similar to that of cocaine and is responsible for the stimulant effects of Dimethocaine.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Dimethylamino-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Dimethocaine [drugfuture.com]

- 5. US2442797A - Para-amino benzoic acid esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Foundational Research on Dimethocaine (CAS No. 94-15-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine (CAS No. 94-15-5), also known as larocaine, is a synthetic derivative of procaine with local anesthetic properties and significant central nervous system (CNS) stimulant effects. Originally synthesized in 1930 by Hoffmann-La Roche, it was briefly used in clinical practice before being withdrawn due to its psychoactive effects and potential for abuse.[1] Its primary mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to increased synaptic dopamine levels, a mode of action it shares with cocaine, albeit with lower potency.[2][3] This technical guide provides a comprehensive overview of the foundational research on dimethocaine, including its synthesis, pharmacology, metabolism, and the experimental methodologies used to elucidate its biological activity. All quantitative data are summarized in structured tables, and key biological and experimental pathways are visualized using diagrams.

Chemical Synthesis

A plausible synthetic route, based on the structure of dimethocaine (3-(diethylamino)-2,2-dimethylpropyl 4-aminobenzoate), would involve the following key steps:

-

Mannich Reaction: Reaction of a suitable ketone with formaldehyde and diethylamine to introduce the diethylaminomethyl group.

-

Reduction: Reduction of the keto group to a hydroxyl group.

-

Esterification: Esterification of the resulting amino alcohol with p-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine, or directly with p-aminobenzoyl chloride or a derivative.

The following diagram illustrates a generalized logical workflow for the synthesis of dimethocaine.

Pharmacology and Mechanism of Action

Dimethocaine's primary pharmacological effect is the inhibition of the dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of transporters responsible for the reuptake of dopamine from the synaptic cleft.[2] By blocking DAT, dimethocaine increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission and its characteristic stimulant effects.[2]

Dopamine Transporter (DAT) Binding and Uptake Inhibition

In vitro studies have quantified dimethocaine's affinity for and inhibition of DAT, often in comparison to cocaine. These studies typically utilize radioligand binding assays and dopamine uptake inhibition assays in rat striatal synaptosomes or cells expressing the human dopamine transporter.

| Compound | Ki for [3H]CFT Binding (μM) | IC50 for Dopamine Uptake (μM) |

| Dimethocaine | 1.4 | 1.2 |

| Cocaine | 0.6 | 0.7 |

| Table 1: Comparative in vitro activity of Dimethocaine and Cocaine at the Dopamine Transporter.[2] |

In Vivo Effects on Dopamine Efflux

Microdialysis studies in awake rats have demonstrated that dimethocaine administration leads to a dose-dependent and reversible increase in extracellular dopamine levels in the striatum.[2]

| Compound | Concentration | Increase in Dialysate Dopamine |

| Dimethocaine | 1 mM | ~12-fold |

| Cocaine | 0.1 mM | ~12-fold |

| Procaine | 10 mM | ~6-fold |

| Table 2: Effect of local anesthetics on dopamine efflux in rat striatum.[2] |

The following diagram illustrates the signaling pathway affected by dimethocaine.

Metabolism

The metabolism of dimethocaine has been studied in vivo in Wistar rats and in vitro using human liver microsomes.[4][5] It undergoes extensive Phase I and Phase II biotransformation. The primary metabolic pathways are ester hydrolysis, deethylation, and hydroxylation, followed by N-acetylation and glucuronidation.[4][5]

Phase I Metabolism

Phase I reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.

-

Ester Hydrolysis: Cleavage of the ester bond, a common metabolic pathway for ester-containing drugs.

-

N-Deethylation: Removal of one or both ethyl groups from the diethylamino moiety. P450 3A4 is the predominant enzyme responsible for deethylation.[2][3]

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring. P450 2D6 plays a major role in this hydroxylation process.[2][3]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

-

N-Acetylation: Acetylation of the primary aromatic amine group. This reaction is exclusively catalyzed by N-acetyltransferase 2 (NAT2).[2][6]

-

Glucuronidation: Conjugation with glucuronic acid.

The following diagram illustrates the metabolic pathways of dimethocaine.

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay ([3H]CFT)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a compound for the dopamine transporter.

-

Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude synaptosomal membrane preparation. The pellet is resuspended in the assay buffer.

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]CFT (a cocaine analog) and varying concentrations of the test compound (dimethocaine).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of a compound using human liver microsomes.

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, the test compound (dimethocaine), and a NADPH-generating system (or NADPH) in a phosphate buffer (pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the microsomal proteins.

-

Sample Processing: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.

-

Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.

The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.

Conclusion

Dimethocaine serves as a valuable research tool for understanding the structure-activity relationships of dopamine transporter inhibitors. Its well-characterized pharmacology and metabolism provide a foundational basis for the development of novel CNS-active compounds. The experimental protocols detailed herein represent standard methodologies for the in vitro characterization of such molecules. Further research into the specific metabolites and their potential pharmacological activity could provide deeper insights into the overall effects of dimethocaine.

References

- 1. Dimethocaine [drugfuture.com]

- 2. Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]

- 3. Dimethocaine, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetyltransferase 2 genetic polymorphism modifies genotoxic and oxidative damage from new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

Dimethocaine's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine (DMC), a synthetic derivative of procaine, has garnered significant interest due to its structural and functional similarities to cocaine. Initially developed as a local anesthetic, its potent psychostimulant effects have led to its emergence as a recreational drug. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying dimethocaine's dual action as a dopamine reuptake inhibitor and a voltage-gated sodium channel blocker. Through a detailed examination of quantitative data from in vitro studies, this document aims to equip researchers and drug development professionals with a thorough understanding of dimethocaine's pharmacology. Experimental protocols for key assays are detailed to facilitate further investigation, and signaling pathways and experimental workflows are visually represented to enhance comprehension.

Core Pharmacological Profile: Dual Inhibition

Dimethocaine's mechanism of action is primarily characterized by its interaction with two distinct protein targets: the dopamine transporter (DAT) and voltage-gated sodium channels (NaV). This dual activity underlies its psychostimulant and local anesthetic properties, respectively.

Inhibition of the Dopamine Transporter (DAT)

Dimethocaine acts as a potent inhibitor of the dopamine transporter, a membrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] By blocking DAT, dimethocaine increases the extracellular concentration and prolongs the action of dopamine in the brain's reward pathways, leading to its characteristic stimulant effects such as euphoria and increased locomotor activity.[2]

Studies have shown that dimethocaine's potency as a dopamine reuptake inhibitor is comparable to that of cocaine.[2]

Blockade of Voltage-Gated Sodium Channels (NaV)

Similar to other local anesthetics, dimethocaine physically obstructs the pore of voltage-gated sodium channels, thereby inhibiting the influx of sodium ions that is essential for the initiation and propagation of action potentials in neurons.[3][4] This action prevents nerve impulse transmission, resulting in a localized anesthetic or numbing effect. The blockade of sodium channels is state-dependent, with local anesthetics generally exhibiting higher affinity for the open and inactivated states of the channel compared to the resting state.[4][5] While specific quantitative data for dimethocaine's interaction with various NaV subtypes is limited in the public domain, its structural similarity to cocaine suggests a comparable mechanism of action.[6]

Quantitative Analysis of Dimethocaine's Bioactivity

The following tables summarize the key quantitative data from in vitro studies, providing a comparative perspective on dimethocaine's potency against its primary molecular targets.

Table 1: Dopamine Transporter (DAT) Inhibition Data [2]

| Compound | Radioligand | Assay Type | K_i (μM) | IC_50 (μM) |

| Dimethocaine | [³H]CFT | Binding Affinity | 1.4 | - |

| Dimethocaine | [³H]Dopamine | Uptake Inhibition | - | 1.2 |

| Cocaine | [³H]CFT | Binding Affinity | 0.6 | - |

| Cocaine | [³H]Dopamine | Uptake Inhibition | - | 0.7 |

Table 2: Comparative IC_50 Values for Sodium Channel Blockade (Contextual Data)

| Compound | Channel Isoform | Holding Potential (mV) | IC_50 (μM) | Reference |

| Lidocaine | Skeletal Muscle (hSkM1) | -70 | 150 | [3] |

| Lidocaine | Neuronal (rat brain IIA) | -70 | 187 | [3] |

| Cocaine | Cardiac (hH1) | -70 (Inactivated) | ~8-19 (K_d) | [7] |

| Cocaine | Cardiac (hH1) | -180 (Resting) | ~328 (K_d) | [7] |

Experimental Protocols

This section outlines the methodologies for the key experiments used to characterize the mechanism of action of dimethocaine.

Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity (K_i) of dimethocaine for the dopamine transporter.

Materials:

-

Rat striatal membranes (source of DAT)

-

[³H]CFT (2β-carbomethoxy-3β-(4-fluorophenyl)tropane) as the radioligand

-

Dimethocaine hydrochloride

-

Cocaine hydrochloride (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add rat striatal membranes, varying concentrations of dimethocaine, and a fixed concentration of [³H]CFT.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of cocaine) from total binding. Analyze the data using non-linear regression to calculate the IC_50 value, which is then converted to the K_i value using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assay

Objective: To measure the inhibitory potency (IC_50) of dimethocaine on dopamine uptake into synaptosomes.

Materials:

-

Rat striatal tissue

-

[³H]Dopamine

-

Dimethocaine hydrochloride

-

Krebs-Ringer-HEPES buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Synaptosome Preparation: Homogenize rat striatal tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of dimethocaine in Krebs-Ringer-HEPES buffer.

-

Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of dopamine uptake at each dimethocaine concentration and determine the IC_50 value using non-linear regression analysis.

Whole-Cell Voltage Clamp Electrophysiology for Sodium Channel Blockade

Objective: To characterize the state-dependent block of voltage-gated sodium channels by dimethocaine.

Materials:

-

Cell line expressing a specific sodium channel subtype (e.g., HEK293 cells transfected with NaV1.5)

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Intracellular and extracellular recording solutions

-

Dimethocaine hydrochloride

Procedure:

-

Cell Preparation: Culture cells expressing the sodium channel of interest.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocols: Apply specific voltage protocols to elicit sodium currents and to hold the channels in different states (resting, open, inactivated).

-

Resting State: Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

Inactivated State: Use a depolarizing prepulse to inactivate the channels before the test pulse.

-

-

Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of dimethocaine.

-

Data Acquisition: Record the sodium currents in the absence and presence of dimethocaine.

-

Data Analysis: Measure the peak sodium current amplitude and calculate the percentage of block at each drug concentration for each channel state. Determine the IC_50 values for the resting and inactivated states by fitting the concentration-response data to the Hill equation.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Dimethocaine's interaction with the dopamine transporter (DAT).

Caption: State-dependent blockade of voltage-gated sodium channels by dimethocaine.

Caption: Experimental workflow for studying dimethocaine's effect on DAT.

Conclusion

Dimethocaine exerts its pharmacological effects through a dual mechanism of action: inhibition of the dopamine transporter and blockade of voltage-gated sodium channels. Its potency as a dopamine reuptake inhibitor is comparable to that of cocaine, providing a clear molecular basis for its psychostimulant properties. While specific quantitative data on its interaction with various sodium channel subtypes are yet to be fully elucidated, its local anesthetic effects are consistent with the established mechanism of channel blockade by related compounds. The detailed experimental protocols and visual aids provided in this guide offer a robust framework for future research into the nuanced pharmacology of dimethocaine and the development of novel therapeutics targeting these pathways. Further investigation into the subtype selectivity and state-dependency of dimethocaine's sodium channel blockade will be crucial for a more complete understanding of its overall pharmacological profile and potential therapeutic or toxicological implications.

References

- 1. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Block of voltage-operated sodium channels by 2,6-dimethylphenol, a structural analogue of lidocaine's aromatic tail - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-dependent cocaine block of sodium channel isoforms, chimeras, and channels coexpressed with the beta1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiologic properties of lidocaine, cocaine, and n-3 fatty-acids block of cardiac Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of cocaine-induced block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

"in vitro effects of Dimethocaine on neurons"

An In-Depth Technical Guide on the In Vitro Effects of Dimethocaine on Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine (DMC), also known by its trade name Larocaine, is a synthetic compound structurally related to procaine and cocaine.[1] Originally developed as a local anesthetic in the 1930s, its clinical use was discontinued due to its psychoactive effects and addiction potential.[1] Today, Dimethocaine is encountered as a "designer drug" or "new psychoactive substance" (NPS), often marketed as a legal substitute for cocaine.[1][2] Its stimulant effects are attributed to its interaction with neuronal systems, primarily by modulating monoamine neurotransmitter levels.[1] This technical guide provides a comprehensive overview of the documented in vitro effects of Dimethocaine on neurons, focusing on its primary mechanisms of action, potential neurotoxicity, and the experimental protocols used for its characterization.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal psychoactive effect of Dimethocaine stems from its activity as a dopamine reuptake inhibitor, a mechanism it shares with cocaine.[1] By blocking the dopamine transporter (DAT), Dimethocaine increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.[1][3] This action is central to its reinforcing and stimulant properties.[4]

Quantitative Analysis of Dopamine Transporter (DAT) Inhibition

In vitro studies have quantified Dimethocaine's affinity for and potency at the dopamine transporter, often using rat striatal tissue preparations. These studies reveal that while Dimethocaine is a potent DAT inhibitor, it is slightly less so than cocaine.[5]

Table 1: Comparative Inhibition of Dopamine Transporter (DAT) by Dimethocaine and Cocaine

| Compound | Assay | Parameter | Value | Source |

|---|---|---|---|---|

| Dimethocaine | [³H]CFT Binding | Kᵢ (inhibition constant) | 1.4 µM | [5] |

| [³H]Dopamine Uptake | IC₅₀ (inhibitory concentration) | 1.2 µM | [5] | |

| Cocaine | [³H]CFT Binding | Kᵢ (inhibition constant) | 0.6 µM | [5] |

| | [³H]Dopamine Uptake | IC₅₀ (inhibitory concentration) | 0.7 µM |[5] |

Kᵢ represents the binding affinity of the compound to the DAT, while IC₅₀ indicates the concentration required to inhibit dopamine uptake by 50%. Lower values signify higher potency.

Signaling Pathway

The inhibition of DAT by Dimethocaine directly prevents the reabsorption of dopamine from the synapse back into the presynaptic neuron. This leads to a prolonged presence and an elevated concentration of dopamine in the synaptic cleft, thereby amplifying its effect on postsynaptic receptors.

Secondary Mechanism: Sodium Channel Blockade

Like its structural analogs procaine and cocaine, Dimethocaine possesses local anesthetic properties, which are mediated by the blockade of voltage-gated sodium channels in the neuronal membrane.[4][6] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve impulses.

While direct electrophysiological studies on Dimethocaine's effect on neuronal sodium channels are not widely available, data from cocaine studies on neuronal-like cells (Neuro-2a) show a significant reduction in inward sodium currents upon drug application, confirming Na+ channel-blocking activity.[7] Given the structural and functional similarities, a comparable mechanism is expected for Dimethocaine.

Neurotoxicity and Cytotoxic Effects

There is a scarcity of in vitro studies directly investigating the neurotoxicity of Dimethocaine. However, insights can be drawn from studies on cocaine, which exhibits a similar pharmacological profile. Cocaine has been shown to induce neurotoxic effects through various mechanisms, including oxidative stress, mitochondrial dysfunction, and alterations in cell morphology.[8][9]

In vitro exposure of neuronal-like cells to high concentrations of cocaine results in:

-

Altered Cell Morphology: Changes from polygonal to rounded shapes, damage to neurites, and loss of inter-neuronal connections.[8][10]

-

Mitochondrial Dysfunction: A significant decrease in mitochondrial membrane potential and general mitochondrial activity.[7][10]

-

Inhibition of Neuronal Differentiation: Cocaine can inhibit neurite extension in a dose-dependent manner in PC-12 cells.[11][12]

Table 2: In Vitro Neurotoxic Effects of Cocaine (as a proxy for Dimethocaine)

| Cell Line | Compound | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| PC-12 | Cocaine | 0.01 - 10 µg/mL | Dose-dependent inhibition of neurite extension. | [12] |

| Neuro-2a | Cocaine | 2 - 4 mM | Altered cell morphology (rounding), damaged neurites, induced cytoplasmic vacuoles. | [10] |

| Neuro-2a | Cocaine | 2 - 4 mM | Decreased mitochondrial activity and membrane potential. |[7] |

These findings suggest that Dimethocaine may pose similar risks of neurotoxicity, particularly at high concentrations. Further research is required to specifically delineate the cytotoxic profile of Dimethocaine on neuronal cell lines.

Experimental Protocols

The characterization of Dimethocaine's in vitro effects on neurons relies on established pharmacological and electrophysiological techniques.

Radioligand Binding and Neurotransmitter Uptake Assays

These assays are fundamental for determining a compound's affinity and potency at specific transporters.

-

Objective: To quantify the binding affinity (Kᵢ) and functional inhibition (IC₅₀) of Dimethocaine at the dopamine transporter.

-

Protocol Outline:

-

Tissue Preparation: Synaptosomes are prepared from specific brain regions rich in the target transporter, such as the rat striatum for DAT.

-

Binding Assay ([³H]CFT): Synaptosomes are incubated with a fixed concentration of a radiolabeled ligand that binds to the transporter (e.g., [³H]CFT for DAT) and varying concentrations of the test compound (Dimethocaine).

-

Uptake Assay ([³H]Dopamine): Synaptosomes are incubated with radiolabeled dopamine ([³H]dopamine) in the presence of varying concentrations of Dimethocaine.

-

Separation: The reaction is terminated, and bound radioligand/transported dopamine is separated from the unbound/untransported fraction, typically via rapid filtration.

-

Quantification: The amount of radioactivity in the bound/transported fraction is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to calculate Kᵢ and IC₅₀ values.[5]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through channels in the neuronal membrane, providing direct evidence of ion channel blockade.[13]

-

Objective: To measure the effect of Dimethocaine on voltage-gated sodium currents.

-

Protocol Outline:

-

Cell Preparation: Primary neurons or a suitable neuronal cell line (e.g., Neuro-2a) are cultured on coverslips.[7]

-

Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an external saline solution.

-

Patching: A glass micropipette with a very fine tip, filled with an internal solution, is pressed against the membrane of a single neuron to form a high-resistance seal (a "gigaseal").

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier. Command voltage steps are applied to activate voltage-gated channels.

-

Data Acquisition: The resulting ionic currents flowing across the membrane are recorded before and after the application of Dimethocaine to the external solution.[7][14]

-

Analysis: The amplitude and kinetics of the currents (e.g., peak inward Na+ current) are compared between the control and drug conditions.

-

Conclusion

In vitro evidence conclusively identifies Dimethocaine as a potent inhibitor of the dopamine transporter, with a potency only slightly lower than that of cocaine.[5] This action is the primary driver of its stimulant effects. Furthermore, based on its chemical class and the effects of related compounds, Dimethocaine is also presumed to act as a blocker of voltage-gated sodium channels, contributing to local anesthetic effects.[4][7] While direct neurotoxicity studies are limited, data from cocaine suggest a potential for Dimethocaine to induce cytotoxic effects at higher concentrations, including mitochondrial impairment and morphological damage to neurons.[10] The methodologies outlined in this guide, particularly neurotransmitter uptake assays and patch-clamp electrophysiology, remain the gold standard for further elucidating the detailed neuronal pharmacology of Dimethocaine and other novel psychoactive substances.

References

- 1. Dimethocaine - Wikipedia [en.wikipedia.org]

- 2. Dimethocaine, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Brain Sodium Channels and Effects of Cocaine - George Brown [grantome.com]

- 7. Cellular and molecular responses to acute cocaine treatment in neuronal-like N2a cells: potential mechanism for its resistance in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cellular and molecular responses to acute cocaine treatment in neuronal-like N2a cells: potential mechanism for its resistance in cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cocaine differentially inhibits neuronal differentiation and proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JCI - Cocaine differentially inhibits neuronal differentiation and proliferation in vitro. [jci.org]

- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential alterations of intracellular [Ca2+] dynamics induced by cocaine and methylphenidate in thalamocortical ventrobasal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Screening of Larocaine (Dimethocaine)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Larocaine, also known as dimethocaine (DMC), is a synthetic derivative of cocaine that was originally developed as a local anesthetic in the 1930s.[1][2] While it was once used in dentistry, ophthalmology, and otolaryngology, it was later withdrawn from the market due to its psychoactive effects and potential for abuse.[1] Today, Larocaine has emerged as a "new psychoactive substance" (NPS) and is often sold as a legal substitute for cocaine.[1][3][4] This guide provides a summary of the available preliminary toxicological data for Larocaine to inform researchers, scientists, and drug development professionals. It is important to note that comprehensive toxicological studies on Larocaine are limited, and much of the available information is based on its analogue, cocaine, and related compounds.

Pharmacodynamics and Mechanism of Action

Larocaine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to increased levels of dopamine in the synaptic cleft and produces stimulant effects similar to cocaine, though it appears to be less potent.[1][4] Studies have shown that dimethocaine completely inhibits the dopamine transporter.[4] Its effects are characterized by euphoria, stimulation, and increased talkativeness.[1] Due to its abuse potential, it is crucial to understand its toxicological profile.

Quantitative Toxicological Data

The available quantitative data on the toxicity of Larocaine is limited. The following tables summarize the key findings from preclinical studies.

Table 1: Acute Toxicity of Larocaine in Mice

| Route of Administration | Value | Species | Reference |

| Intravenous | LD50: 40 mg/kg | Mouse | [1] |

| Subcutaneous | LD50: 380 mg/kg | Mouse | [1] |

| Intraperitoneal | Lethal Dose: 0.3 g/kg | Mouse | [1] |

Table 2: In Vitro Dopamine Transporter Inhibition

| Compound | Ki (µM) for [3H]CFT Binding | IC50 (µM) for [3H]Dopamine Uptake | Reference |

| Larocaine (Dimethocaine) | 1.4 | 1.2 | [4] |

| Cocaine | 0.6 | 0.7 | [4] |

Experimental Protocols

Detailed experimental protocols for the toxicological screening of Larocaine are not extensively published. However, based on the available literature, the following methodologies are relevant.

In Vivo Acute Toxicity Testing in Mice

The acute toxicity of Larocaine has been evaluated in mice to determine the median lethal dose (LD50). While the specific protocol for the cited LD50 values is not detailed in the search results, a general procedure for such studies, based on standard toxicology protocols, would involve the following steps:

-

Animal Model: Male and female mice are typically used.

-

Route of Administration: The test substance is administered via various routes, such as intravenous, subcutaneous, and intraperitoneal, to assess toxicity dependent on the route of exposure.

-

Dose Range: A range of doses is administered to different groups of animals.

-

Observation: Animals are observed for signs of toxicity and mortality over a specified period (e.g., 24 hours to 14 days).

-

LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the test animals, is calculated using statistical methods.

In Vivo Metabolism Study in Rats

The metabolism of Larocaine was studied in male Wistar rats to identify its metabolic pathways.[3]

-

Animal Model: Male Wistar rats were used.

-

Dosing: A dose of 20 mg/kg of dimethocaine was administered.[3]

-

Sample Collection: Urine samples were collected.

-

Extraction: Urine was extracted using solid-phase extraction after enzymatic cleavage of conjugates or by protein precipitation.[3]

-

Analysis: The metabolites were separated and identified using liquid chromatography-high resolution mass spectrometry (LC-HRMSn).[3]

-

Findings: The main phase I reactions were identified as ester hydrolysis, deethylation, and hydroxylation of the aromatic system. The primary phase II reaction was N-acetylation of the p-aminobenzoic acid part of the parent compound and several phase I metabolites.[3]

Signaling Pathways and Metabolism

The primary pharmacological target of Larocaine is the dopamine transporter. Its metabolism involves several enzymatic pathways.

Caption: Metabolic pathway of Larocaine (Dimethocaine).

Experimental Workflows

A comprehensive toxicological screening workflow for a novel psychoactive substance like Larocaine would typically follow the structure below. The available data on Larocaine is primarily from acute toxicity and metabolism studies, highlighting significant gaps in the toxicological assessment.

Caption: Standard workflow for preclinical toxicological screening.

Discussion and Conclusion

The available data on the toxicology of Larocaine (Dimethocaine) is sparse and primarily focuses on its acute toxicity in animal models and its metabolic pathways. The LD50 values indicate that it is toxic at high doses. Its mechanism of action as a dopamine transporter inhibitor is similar to cocaine, suggesting a similar potential for abuse and adverse cardiovascular and central nervous system effects.[1] Reported side effects in humans include tachycardia, breathing difficulties, chest pain, vasoconstriction, insomnia, paranoia, and anxiety.[1]

Significant gaps exist in the toxicological profile of Larocaine. There is a lack of publicly available data from comprehensive in vitro cytotoxicity and genotoxicity studies, as well as detailed safety pharmacology assessments (cardiovascular, respiratory, and central nervous system). Further research is needed to fully characterize the toxicological risks associated with Larocaine exposure. This guide serves as a summary of the current preliminary knowledge and highlights the need for more rigorous scientific investigation into the safety of this compound.

References

- 1. Dimethocaine - Wikipedia [en.wikipedia.org]

- 2. Dimethocaine:Application, Activity, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]

- 3. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethocaine Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]

The Solubility and Stability of Dimethocaine in Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of dimethocaine's solubility in various solvents and its stability under different conditions. The information is intended to support research, analytical method development, and formulation studies involving this compound.

Introduction to Dimethocaine

Dimethocaine, also known as DMC or larocaine, is a local anesthetic with stimulant properties.[1][2][3] Structurally, it is a 4-aminobenzoic acid ester, which has implications for its chemical reactivity, particularly its susceptibility to hydrolysis.[2] Due to its similarity in action to cocaine, it functions as a dopamine reuptake inhibitor.[1][4][5] This guide focuses on its physicochemical properties, specifically its solubility and stability, which are critical parameters for its handling, storage, and application in research settings.

Solubility of Dimethocaine

The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation. Dimethocaine is available as a free base and as a hydrochloride salt. The hydrochloride salt form generally exhibits enhanced solubility in aqueous solutions compared to the free base.[6]

Qualitative Solubility

Dimethocaine, as a crystalline powder, is generally described as soluble in organic solvents and slightly soluble in water.[1][7] For the hydrochloride salt, stock solutions are typically prepared by dissolving the crystalline solid in the solvent of choice.[4] To enhance solubility, particularly for preparing stock solutions, gentle heating to 37°C and sonication in an ultrasonic bath can be employed.[5][8]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Dimethocaine hydrochloride in various solvents. It is crucial to note that these values are approximate and can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

| Solvent | Form | Solubility (approx.) |

| Ethanol | Hydrochloride | 16 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Hydrochloride | 14 mg/mL |

| Dimethylformamide (DMF) | Hydrochloride | 20 mg/mL |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Hydrochloride | 10 mg/mL |

Data sourced from multiple references.[4][5][8]

Stability of Dimethocaine

Understanding the stability of dimethocaine is critical for ensuring the accuracy of experimental results and for defining appropriate storage conditions. As an ester, dimethocaine is prone to degradation, primarily through hydrolysis.

Storage and General Stability

Proper storage is essential to maintain the integrity of dimethocaine. The following table outlines the recommended storage conditions and stability information.

| Form | Storage Condition | Stability |

| Crystalline Solid (Hydrochloride) | -20°C | Stable for at least 2 years.[4] |

| Aqueous Solution (e.g., in PBS) | Room Temperature or Refrigerated | Not recommended for storage longer than one day.[4] |

| Stock Solution in Organic Solvent | -80°C | Recommended use within 6 months.[5] |

| Stock Solution in Organic Solvent | -20°C | Recommended use within 1 month.[5] |

It is also recommended that organic solvent stock solutions be purged with an inert gas to prevent oxidative degradation.[1][3][4]

Degradation Pathways

The chemical structure of dimethocaine makes it susceptible to several degradation pathways, which have been primarily elucidated through metabolism studies. These pathways are important to consider during stability assessments as they indicate the likely degradation products.

The main degradation reactions include:

-

Ester Hydrolysis: This is a major degradation pathway, particularly in aqueous solutions and is the reason oral administration is ineffective, as the compound is rapidly hydrolyzed.[2][3] This reaction cleaves the ester bond, yielding p-aminobenzoic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol.

-

N-Deethylation: The removal of one or both ethyl groups from the tertiary amine.[9]

-

Hydroxylation: The addition of a hydroxyl group, typically on the aromatic ring.[9]

-

N-Acetylation: The addition of an acetyl group to the primary amine on the p-aminobenzoic acid portion of the molecule.[9][10]

These reactions can also occur in combination, leading to a variety of degradation products.[2][9]

Experimental Protocols

Detailed experimental protocols for the analysis of dimethocaine are not extensively published. However, standard methodologies for solubility and stability testing of pharmaceutical compounds can be readily adapted.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a common method for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of dimethocaine hydrochloride to a known volume of the selected solvent (e.g., ethanol, PBS pH 7.2) in a sealed, clear container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. If necessary, centrifuge or filter the sample using a syringe filter (e.g., 0.22 µm) that does not bind the analyte to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.

-

Analysis: Determine the concentration of dimethocaine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11][12]

-

Stock Solution Preparation: Prepare a stock solution of dimethocaine in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

-

Stress Conditions: Expose the dimethocaine solution to a variety of stress conditions. The goal is to achieve approximately 5-20% degradation.[12]

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C). Neutralize the solution before analysis.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light.

-

Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).

-

Photodegradation: Expose the solution to light that meets ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamps). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Sample the solutions at various time points (e.g., 2, 8, 24, 48 hours) to monitor the extent of degradation.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating method, typically HPLC with a photodiode array (PDA) detector or LC-Mass Spectrometry (LC-MS).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products. The PDA detector can help determine peak purity. LC-MS can be used to elucidate the structures of the degradation products.[11]

Protocol for Quantitative Analysis (Adapted from GC-FID Methods)

This protocol is adapted from validated methods for similar local anesthetics and provides a framework for the quantitative analysis of dimethocaine.[13][14]

-

Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., n-tetracosane) in a solvent like a 9:1 chloroform/methanol mixture.[13][14]

-

Standard and Sample Preparation:

-

Accurately weigh a reference standard of dimethocaine and dissolve it in the IS solution to create a standard solution of known concentration.

-

Accurately weigh the sample containing dimethocaine and dissolve it in the IS solution to achieve a concentration within the method's working range.

-

-

Extraction (for complex matrices): If necessary, perform a liquid-liquid extraction. For example, basify an aqueous sample with NaOH and extract the free base into an organic solvent like chloroform.[13][14]

-

GC-FID Conditions (Example):

-

Instrument: Gas Chromatograph with a Flame Ionization Detector.

-

Column: HP-5 (or equivalent 5% phenylmethylpolysiloxane stationary phase).

-

Injector Temperature: 270°C.

-

Carrier Gas: Hydrogen or Helium.

-

Oven Program: An isothermal or temperature ramp program suitable for resolving dimethocaine from the internal standard and any impurities. For example, an initial hold at 230°C.

-

Detector Temperature: 280°C.

-

-

Analysis and Calculation: Inject the prepared standard and sample solutions. Calculate the concentration of dimethocaine in the sample by comparing the peak area ratio of the analyte to the internal standard against that of the standard solution.

Visualizations

The following diagrams illustrate standardized workflows for determining the solubility and stability of dimethocaine.

Caption: A flowchart of the shake-flask method for solubility testing.

Caption: A workflow for assessing stability via forced degradation.

References

- 1. Dimethocaine | 94-15-5 [chemicalbook.com]

- 2. Dimethocaine - Wikipedia [en.wikipedia.org]

- 3. Dimethocaine CAS#: 94-15-5 [amp.chemicalbook.com]

- 4. content.labscoop.com [content.labscoop.com]

- 5. glpbio.com [glpbio.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS 94-15-5: Dimethocaine | CymitQuimica [cymitquimica.com]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. dea.gov [dea.gov]

- 14. dea.gov [dea.gov]

Identifying and Characterizing Impurities in the Synthesis of Dimethocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine (Larocaine), a local anesthetic with a chemical structure similar to procaine, is synthesized through a multi-step process that can introduce various impurities. This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of Dimethocaine, detailed methodologies for their identification and characterization, and a framework for their quantitative analysis. The guide focuses on a common synthetic pathway and explores process-related impurities, starting material and reagent-derived impurities, and potential degradation products. Analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are discussed in detail, with protocols tailored for the effective separation and identification of these impurities. This document serves as a critical resource for ensuring the quality, safety, and regulatory compliance of Dimethocaine production.

Introduction

Dimethocaine, or (3-(diethylamino)-2,2-dimethylpropyl) 4-aminobenzoate, is a local anesthetic originally synthesized by Hoffmann-La Roche in 1930.[1] Its structural resemblance to procaine, both being esters of p-aminobenzoic acid, suggests a similar potential for the formation of related impurities during synthesis.[1] The control of these impurities is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the likely synthetic route for Dimethocaine and provides a systematic approach to identifying and quantifying potential impurities.

Dimethocaine Synthesis Pathway

A plausible and common synthetic route for Dimethocaine involves a two-step process starting from p-nitrobenzoyl chloride and 3-(diethylamino)-2,2-dimethyl-1-propanol. This is followed by the reduction of the nitro group to form the final product.

Potential Impurities in Dimethocaine Synthesis

Impurities in Dimethocaine can originate from starting materials, intermediates, by-products of side reactions, and degradation of the final product.

Starting Material and Reagent-Related Impurities

| Impurity Name | Structure | Source |

| p-Nitrobenzoic acid | C₇H₅NO₄ | Incomplete conversion of p-nitrobenzoic acid to p-nitrobenzoyl chloride during the preparation of the starting material. Can also arise from hydrolysis of the acid chloride. |

| 3-(diethylamino)-2,2-dimethyl-1-propanol | C₉H₂₁NO | Unreacted starting material from the esterification step. |

| Pyridine | C₅H₅N | Residual solvent and base catalyst from the esterification reaction. |

| Tin Salts | SnCl₂, SnCl₄ | Residuals from the reduction of the nitro group when using tin(II) chloride. |

Process-Related Impurities (By-products)

| Impurity Name | Structure | Source |

| p-Aminobenzoic acid | C₇H₇NO₂ | Hydrolysis of the ester linkage in Dimethocaine during synthesis or workup. This is a known impurity in the related compound, procaine.[2] |

| Unreacted Nitro Intermediate | C₁₆H₂₄N₂O₄ | Incomplete reduction of the nitro analogue of Dimethocaine. |

| Di-acylated By-product | C₂₃H₂₇N₃O₅ | Potential side reaction where the amino group of one p-aminobenzoyl moiety reacts with another molecule of p-nitrobenzoyl chloride before reduction. |

| Oxidative Degradation Products | Various | Oxidation of the aromatic amino group, which can be sensitive to air and light. |

Experimental Protocols for Impurity Identification

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like Dimethocaine and its impurities.

Workflow for HPLC Analysis:

References

Methodological & Application

Analytical Methods for the Detection of Dimethocaine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Dimethocaine (DMC), a synthetic analogue of cocaine. The methods described herein are essential for researchers in forensic science, clinical toxicology, and pharmaceutical development who require sensitive and specific assays for the quantification and identification of this substance.

Introduction

Dimethocaine, also known as larocaine, is a local anesthetic with stimulant properties that has been identified as a new psychoactive substance (NPS). Its structural similarity to cocaine necessitates reliable analytical methods to differentiate it from its illicit counterpart and to study its metabolism, pharmacokinetics, and potential toxicity. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, it provides guidance on the development of Immunoassays (ELISA) and Electrochemical Detection methods, for which specific validated protocols for Dimethocaine are less common.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analytical methods discussed. Data for Dimethocaine is limited in the public domain; therefore, values are partly derived from methods validated for structurally similar compounds like cocaine and its metabolites, and should be considered as expected performance targets during method validation.

| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |

| GC-MS | Dimethocaine | Urine | 1 - 10 ng/mL | 5 - 25 ng/mL | 25 - 1000 ng/mL | 85 - 105 |

| Blood/Plasma | 1 - 10 ng/mL | 5 - 25 ng/mL | 25 - 1000 ng/mL | 80 - 110 | ||

| LC-MS/MS | Dimethocaine | Urine | 0.1 - 5 ng/mL | 0.5 - 15 ng/mL | 1 - 500 ng/mL | 90 - 110 |

| Blood/Plasma | 0.1 - 5 ng/mL | 0.5 - 15 ng/mL | 1 - 500 ng/mL | 88 - 112 | ||

| Dimethocaine Metabolites | Urine | 0.5 - 10 ng/mL | 1 - 25 ng/mL | 5 - 500 ng/mL | 85 - 115 | |

| HPLC-UV | Dimethocaine | Bulk Powder | 0.01 - 0.1 mg/mL | 0.03 - 0.3 mg/mL | 0.1 - 1.0 mg/mL | 95 - 105 |

| Formulations | 0.01 - 0.1 mg/mL | 0.03 - 0.3 mg/mL | 0.1 - 1.0 mg/mL | 92 - 108 | ||

| Immunoassay (ELISA) | Dimethocaine | Urine | 1 - 20 ng/mL | 5 - 50 ng/mL | 10 - 500 ng/mL | N/A |

| Electrochemical Detection | Dimethocaine | Aqueous Buffer | 0.1 - 1 µM | 0.5 - 5 µM | 1 - 100 µM | N/A |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Dimethocaine in Urine

This protocol describes the extraction and analysis of Dimethocaine from urine samples.

a. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard solution (e.g., Cocaine-d3 at 1 µg/mL) and 1 mL of 100 mM phosphate buffer (pH 6.0).

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute Dimethocaine and the internal standard with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 280°C at 20°C/minute.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Dimethocaine (m/z): 86, 119, 278

-

Cocaine-d3 (m/z): 185, 306

-

c. Data Analysis

Quantification is performed by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve prepared in drug-free urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Dimethocaine in Plasma

This protocol provides a highly sensitive method for the quantification of Dimethocaine and its major metabolites in plasma.

a. Sample Preparation (Protein Precipitation)

-

Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., Dimethocaine-d6 at 1 µg/mL).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Ion Source Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

-

MRM Transitions:

-

Dimethocaine: Q1: 279.2 -> Q3: 86.1 (quantifier), 119.1 (qualifier)

-

Metabolite (e.g., N-desethyl-Dimethocaine): Q1: 251.2 -> Q3: 86.1

-

Dimethocaine-d6: Q1: 285.2 -> Q3: 92.1

-

c. Data Analysis

Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared in drug-free plasma.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Dimethocaine in Bulk Powder

This method is suitable for the quantification of Dimethocaine in seized powders or pharmaceutical formulations.

a. Sample and Standard Preparation

-

Standard Stock Solution: Accurately weigh and dissolve 10 mg of Dimethocaine reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the homogenized powder sample, dissolve it in 10 mL of methanol, and sonicate for 10 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Dilute with mobile phase if necessary to fall within the calibration range.

b. HPLC-UV Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Acetonitrile: 25 mM potassium phosphate buffer (pH 3.0) (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 290 nm.

c. Data Analysis

Quantify Dimethocaine by comparing the peak area of the sample to the calibration curve generated from the reference standards.

Immunoassay (ELISA) - Method Development Principles

Currently, there are no commercially available ELISA kits specifically for Dimethocaine. However, a competitive ELISA can be developed.

a. Principle

This assay is based on the competition between free Dimethocaine in the sample and a Dimethocaine-enzyme conjugate for a limited number of anti-Dimethocaine antibody binding sites coated on a microplate. The amount of enzyme conjugate bound is inversely proportional to the concentration of Dimethocaine in the sample.

b. Key Steps for Development

-

Antibody Production: Production of monoclonal or polyclonal antibodies specific to Dimethocaine. This involves synthesizing a Dimethocaine-protein conjugate (e.g., Dimethocaine-BSA) to immunize animals.

-

Plate Coating: Coating microtiter plates with the anti-Dimethocaine antibody.

-

Enzyme Conjugate Synthesis: Synthesis of a Dimethocaine-enzyme (e.g., HRP) conjugate.

-

Assay Optimization: Optimization of antibody and conjugate concentrations, incubation times, and buffer conditions.

-

Validation: The assay must be validated for specificity (cross-reactivity with cocaine and other analogues), sensitivity (LOD, LOQ), and precision.

c. General Protocol Outline

-

Add standards, controls, and samples to the antibody-coated wells.

-

Add the Dimethocaine-enzyme conjugate to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme to produce a color change.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

Calculate the concentration of Dimethocaine in the samples based on a standard curve.

Electrochemical Detection - Method Development Principles

Electrochemical methods offer a rapid and portable approach for the detection of electroactive compounds like Dimethocaine.

a. Principle

Dimethocaine can be electrochemically oxidized at a suitable electrode surface. By applying a potential sweep (e.g., using cyclic voltammetry or differential pulse voltammetry), a current response is generated that is proportional to the concentration of Dimethocaine.

b. Key Steps for Development

-

Electrode Selection: A glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE) is commonly used. Modification of the electrode surface with nanomaterials can enhance sensitivity and selectivity.

-

Electrolyte Optimization: The pH and composition of the supporting electrolyte (e.g., phosphate buffer, Britton-Robinson buffer) need to be optimized to achieve a well-defined and reproducible voltammetric peak for Dimethocaine.

-